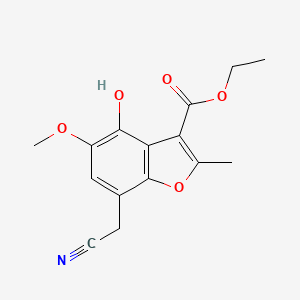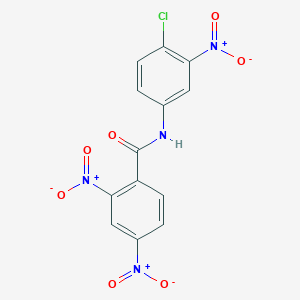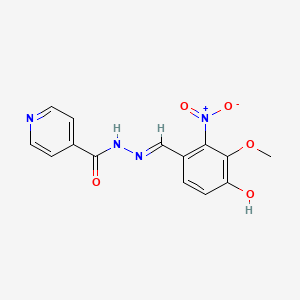![molecular formula C17H16N2O2S B6122912 2-{[2-(3-methylphenoxy)ethyl]thio}-4(1H)-quinazolinone](/img/structure/B6122912.png)
2-{[2-(3-methylphenoxy)ethyl]thio}-4(1H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[2-(3-methylphenoxy)ethyl]thio}-4(1H)-quinazolinone, also known as PD153035, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It was first synthesized in the early 1990s and has since been extensively studied for its potential use in cancer treatment.
作用機序
2-{[2-(3-methylphenoxy)ethyl]thio}-4(1H)-quinazolinone works by binding to the ATP-binding site of the EGFR tyrosine kinase, which is overexpressed in many types of cancer. By binding to this site, 2-{[2-(3-methylphenoxy)ethyl]thio}-4(1H)-quinazolinone prevents the activation of the EGFR signaling pathway, which is involved in cell proliferation, survival, and angiogenesis. This leads to the inhibition of cancer cell growth and the induction of apoptosis, or programmed cell death.
Biochemical and Physiological Effects
2-{[2-(3-methylphenoxy)ethyl]thio}-4(1H)-quinazolinone has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer properties, it has been shown to have anti-inflammatory effects and to protect against oxidative stress. 2-{[2-(3-methylphenoxy)ethyl]thio}-4(1H)-quinazolinone has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
2-{[2-(3-methylphenoxy)ethyl]thio}-4(1H)-quinazolinone is a well-characterized small molecule inhibitor that has been extensively studied in vitro and in vivo. It is readily available from commercial sources and is relatively easy to work with in lab experiments. However, 2-{[2-(3-methylphenoxy)ethyl]thio}-4(1H)-quinazolinone has some limitations, including its low solubility in water and its potential for off-target effects.
将来の方向性
There are many potential future directions for research on 2-{[2-(3-methylphenoxy)ethyl]thio}-4(1H)-quinazolinone. One area of interest is the development of more potent and selective inhibitors of the EGFR tyrosine kinase. Another area of interest is the investigation of 2-{[2-(3-methylphenoxy)ethyl]thio}-4(1H)-quinazolinone in combination with other therapies, such as immunotherapy or chemotherapy. Additionally, the potential use of 2-{[2-(3-methylphenoxy)ethyl]thio}-4(1H)-quinazolinone in other diseases, such as inflammatory bowel disease or Alzheimer's disease, could be explored. Finally, the development of more efficient synthesis methods for 2-{[2-(3-methylphenoxy)ethyl]thio}-4(1H)-quinazolinone could make it more accessible for research and clinical use.
合成法
The synthesis of 2-{[2-(3-methylphenoxy)ethyl]thio}-4(1H)-quinazolinone involves several steps starting from commercially available starting materials. The first step involves the reaction of 3-methylphenol with 2-chloroethanol to form 2-(3-methylphenoxy)ethanol. This intermediate then undergoes a thiolation reaction with thiourea to form 2-{[2-(3-methylphenoxy)ethyl]thio}ethanol. The final step involves the reaction of 2-{[2-(3-methylphenoxy)ethyl]thio}ethanol with 4(1H)-quinazolinone in the presence of a base to form 2-{[2-(3-methylphenoxy)ethyl]thio}-4(1H)-quinazolinone.
科学的研究の応用
2-{[2-(3-methylphenoxy)ethyl]thio}-4(1H)-quinazolinone has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, lung, and prostate cancer cells. 2-{[2-(3-methylphenoxy)ethyl]thio}-4(1H)-quinazolinone has also been shown to enhance the effectiveness of radiation therapy in cancer treatment.
特性
IUPAC Name |
2-[2-(3-methylphenoxy)ethylsulfanyl]-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-12-5-4-6-13(11-12)21-9-10-22-17-18-15-8-3-2-7-14(15)16(20)19-17/h2-8,11H,9-10H2,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFFYRABRPIOGQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCSC2=NC3=CC=CC=C3C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(3-methylphenoxy)ethylsulfanyl]-1H-quinazolin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(2-fluorophenyl)ethyl]-1'-isopropyl-1,4'-bipiperidine-3-carboxamide](/img/structure/B6122833.png)
![4-{[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]acetyl}-1,4-diazepane-1-carbaldehyde](/img/structure/B6122846.png)
![methyl 4-{[ethyl({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)amino]carbonyl}benzoate](/img/structure/B6122849.png)
![N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B6122861.png)
![5-{1-[(phenylthio)acetyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6122868.png)
![dimethyl {(3,5-dichloro-2-methoxyphenyl)[(4-methoxyphenyl)amino]methyl}phosphonate](/img/structure/B6122873.png)
![2-(4-methoxybenzyl)-4-[3-(methylthio)propyl]morpholine](/img/structure/B6122875.png)
![[6,8,9-trimethyl-4-(1-piperidinylmethyl)-3-oxabicyclo[3.3.1]non-6-en-1-yl]methyl acetate](/img/structure/B6122883.png)
![3-{[3-[4-(acetyloxy)phenyl]-2-(benzoylamino)acryloyl]amino}benzoic acid](/img/structure/B6122884.png)
![N-methyl-N-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}-1-(4-pyrimidinyl)ethanamine](/img/structure/B6122885.png)

![2-{[4-hydroxy-1-(2-methylphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B6122897.png)

